molecular formula C7H8N6O B13405511 2,4-Diamino-7-Pteridinemethanol

2,4-Diamino-7-Pteridinemethanol

Cat. No.: B13405511
M. Wt: 192.18 g/mol
InChI Key: YKUFJEGZKCTYEE-UHFFFAOYSA-N
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Description

2,4-Diamino-7-Pteridinemethanol is a heterocyclic compound with the molecular formula C7H8N6O It is a derivative of pteridine, a bicyclic compound that is significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-7-Pteridinemethanol typically involves nucleophilic substitution reactions. One common method is the nucleophilic displacement of a halogen atom in a precursor compound, such as 6-bromomethyl-2,4-diaminopteridine, with a hydroxyl group. This reaction is usually carried out under basic conditions to facilitate the substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-7-Pteridinemethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield pteridine carboxylic acids, while substitution reactions can produce a variety of amino or alkoxy derivatives.

Scientific Research Applications

2,4-Diamino-7-Pteridinemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diamino-7-Pteridinemethanol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-(hydroxymethyl)pteridine
  • 2,4-Diamino-6-phenyl-1,3,5-triazine
  • 2,4-Diamino-6-pteridinylmethyl-N-methylamino benzoic acid hemihydrochloride hydrate

Uniqueness

2,4-Diamino-7-Pteridinemethanol is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 7-position allows for unique reactivity and potential for further functionalization compared to similar compounds .

Properties

Molecular Formula

C7H8N6O

Molecular Weight

192.18 g/mol

IUPAC Name

(2,4-diaminopteridin-7-yl)methanol

InChI

InChI=1S/C7H8N6O/c8-5-4-6(13-7(9)12-5)11-3(2-14)1-10-4/h1,14H,2H2,(H4,8,9,11,12,13)

InChI Key

YKUFJEGZKCTYEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)C(=NC(=N2)N)N)CO

Origin of Product

United States

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